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molecular formula C8H7IN2 B3026627 5-iodo-6-methyl-1H-indazole CAS No. 1034154-15-8

5-iodo-6-methyl-1H-indazole

Cat. No. B3026627
M. Wt: 258.06
InChI Key: MJGCOYCORNCDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728030B2

Procedure details

1-Acetyl-5-iodo-6-methylindazole (1.5 g, 5.0 mmol) was stirred with ammonia (7 M in methanol, 4 mL) in methanol/THF (2/1, 15 mL) for 1 h. The solution was evaporated to give the subtitle compound (1.3 g, 100%) as an off-white powder.
Name
1-Acetyl-5-iodo-6-methylindazole
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([I:14])=[C:10]([CH3:13])[CH:11]=2)[CH:6]=[N:5]1)(=O)C.N>CO.C1COCC1>[I:14][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[CH3:13])[NH:4][N:5]=[CH:6]2 |f:2.3|

Inputs

Step One
Name
1-Acetyl-5-iodo-6-methylindazole
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC(=C(C=C12)C)I
Name
Quantity
4 mL
Type
reactant
Smiles
N
Name
methanol THF
Quantity
15 mL
Type
solvent
Smiles
CO.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=NNC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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